7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a unique structure that includes a brominated aromatic ring, methoxy groups, a hexylsulfanyl substituent, and a triazino-benzoxazepine core
Preparation Methods
The synthesis of 7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several key steps:
Bromination: The starting material, 2,3-dimethoxybenzene, undergoes bromination using a brominating agent such as NaBr and H₂O₂ in acetic acid to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate is then subjected to methoxylation using CH₃ONa and CuBr in methanol at elevated temperatures to introduce the methoxy groups.
Formation of Triazino-Benzoxazepine Core: The intermediate is further reacted with appropriate reagents to form the triazino-benzoxazepine core structure.
Introduction of Hexylsulfanyl Group: The hexylsulfanyl group is introduced through a substitution reaction using a suitable hexylthiol reagent.
Final Acetylation: The final step involves acetylation to introduce the ethanone group, completing the synthesis of the target compound.
Chemical Reactions Analysis
7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction to alcohols, respectively.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like NaBH₄, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new bioactive molecules or studying enzyme interactions.
Medicine: The compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups may facilitate binding to certain enzymes or receptors, while the hexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. The triazino-benzoxazepine core structure may interact with specific protein domains, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound shares the brominated aromatic ring and methoxy groups but lacks the triazino-benzoxazepine core and hexylsulfanyl group.
This compound: This compound is structurally similar but differs in the oxidation state of the triazino-benzoxazepine core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29BrN4O4S |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
1-[6-(5-bromo-2,3-dimethoxyphenyl)-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H29BrN4O4S/c1-5-6-7-10-13-36-26-28-24-22(29-30-26)18-11-8-9-12-20(18)31(16(2)32)25(35-24)19-14-17(27)15-21(33-3)23(19)34-4/h8-9,11-12,14-15,25H,5-7,10,13H2,1-4H3 |
InChI Key |
UFLXRWIEOOSESJ-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC)OC)Br)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)Br)OC)OC)C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.